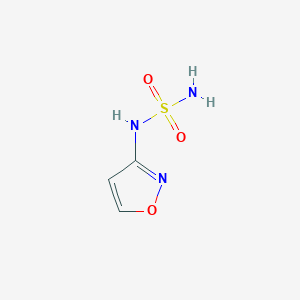

N-1,2-Oxazol-3-ylsulfuric diamide

Description

Properties

CAS No. |

71565-64-5 |

|---|---|

Molecular Formula |

C3H5N3O3S |

Molecular Weight |

163.16 g/mol |

IUPAC Name |

3-(sulfamoylamino)-1,2-oxazole |

InChI |

InChI=1S/C3H5N3O3S/c4-10(7,8)6-3-1-2-9-5-3/h1-2H,(H,5,6)(H2,4,7,8) |

InChI Key |

KRUDCOOLBJXSRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CON=C1NS(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .

One approach is the reaction of amines with isocyanates or carbamoyl chlorides . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of N-1,2-Oxazol-3-ylsulfuric diamide may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency . Green chemistry approaches, such as the use of microwave-assisted synthesis and ionic liquids, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-1,2-Oxazol-3-ylsulfuric diamide can undergo various chemical reactions, including:

Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.

Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include oxazolone derivatives, dihydrooxazole derivatives, and various substituted oxazoles .

Scientific Research Applications

N-1,2-Oxazol-3-ylsulfuric diamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-1,2-Oxazol-3-ylsulfuric diamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The compound’s ability to interact with ryanodine receptors, which are calcium channels in muscle cells, can lead to muscle paralysis and death in insects .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of N-1,2-Oxazol-3-ylsulfuric Diamide and Analogs

| Compound | Heterocycle | Central Group | Functional Groups |

|---|---|---|---|

| This compound | Oxazole | Sulfuric diamide | -SO₂(NH₂)₂ |

| 1,3,4-Oxadiazole-sulfonamide | Oxadiazole | Sulfonamide | -SO₂NHR |

| P-methylphosphonic diamide | None | Phosphonic diamide | -PO(NH₂)₂ |

- Oxazole vs.

- Sulfuric Diamide vs. Sulfonamide : The sulfuric diamide group has two amide bonds, enabling stronger hydrogen bonding compared to sulfonamides, which may enhance receptor affinity but reduce solubility .

- Sulfur vs. Phosphorus Central Atoms : Phosphonic diamides (e.g., P-methylphosphonic diamide) exhibit higher thermal stability due to the P=O bond but lower aqueous solubility than sulfuric analogs .

Key Research Findings

Metabolic Stability : Oxazole rings are less prone to enzymatic degradation compared to oxadiazoles, making this compound a promising candidate for prolonged bioactivity .

Hydrogen-Bonding Capacity : The sulfuric diamide group’s dual amide bonds may enhance binding to biological targets, though this could compromise solubility in polar solvents .

Biological Activity

N-1,2-Oxazol-3-ylsulfuric diamide is a compound of interest due to its potential biological activities, particularly in the fields of insecticidal applications and therapeutic interventions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of an oxazole ring and a sulfuric diamide functional group. This unique structure contributes to its biological properties, making it a candidate for further investigation in agricultural and medicinal chemistry.

Insecticidal Activity

Recent studies have highlighted the insecticidal potential of compounds related to this compound. For instance, meta-diamide compounds containing sulfide derivatives have shown significant larvicidal activity against pests such as Plutella xylostella (diamondback moth) and Aphis craccivora (black bean aphid). The following table summarizes the insecticidal activities of various related compounds:

| Compound | Target Pest | Concentration (mg/L) | Lethality (%) |

|---|---|---|---|

| C-2 | Plutella xylostella | 0.625 | 60.00 |

| C-3 | Aphis craccivora | 500 | 100.00 |

| D-2 | Plutella xylostella | 500 | 100.00 |

| C-4 | Aphis craccivora | 500 | 83.33 |

These findings suggest that compounds with specific substituents on the oxazole ring can enhance insecticidal efficacy, indicating a structure-activity relationship (SAR) that merits further exploration .

Therapeutic Applications

Beyond its insecticidal properties, there is emerging interest in the therapeutic potential of this compound as an orexin type 2 receptor agonist. Such activity may be beneficial in treating conditions like narcolepsy and other sleep disorders. Research indicates that orexin receptor modulation can significantly impact sleep regulation and metabolic processes .

Case Study: Insecticide Efficacy

A case study conducted on meta-diamide insecticides revealed that compounds derived from this compound exhibited high larvicidal activity against various pests. The study detailed the synthesis of these compounds and evaluated their effectiveness through bioassays. Notably, the compound C-3 demonstrated a remarkable lethality rate of 100% against Aphis craccivora, suggesting its potential as a leading candidate for new insecticide formulations .

Research Findings: Orexin Receptor Agonism

Further research into the orexin type 2 receptor agonist activity of related compounds has shown promise in improving symptoms associated with sleep disorders. Studies involving animal models have indicated that administration of orexin peptides can enhance wakefulness and cognitive function, providing a basis for developing therapeutic agents targeting these receptors .

Q & A

Q. What strategies elucidate its role in modulating oxidative stress pathways?

- Methodology : Expose yeast (S. cerevisiae) or mammalian cells to diamide and measure glutathione redox ratios (HPLC) or ROS levels (DCFH-DA assay). Combine with Yap1p mutant strains to study disulfide stress response pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.